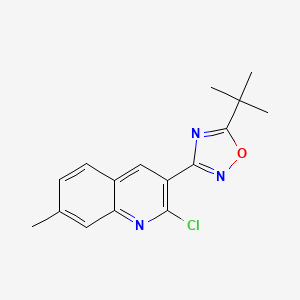
(R)-2-(4-Propylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Propylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a 4-propylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Propylphenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-propylphenyl group.
Formation of Pyrrolidine Ring: The pyrrolidine ring is then formed through a series of reactions, including cyclization and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-Propylphenyl)pyrrolidine may involve the use of advanced techniques such as:
Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.
Continuous Flow Chemistry: Enhancing the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Propylphenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and alcohols.
Reduction: Primary and secondary amines.
Substitution: Various substituted pyrrolidines.
Applications De Recherche Scientifique
®-2-(4-Propylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(4-Propylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Propylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(4-Propylphenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
4-Propylphenylpyrrolidine: A compound with a similar structure but lacking the chiral center.
Uniqueness
®-2-(4-Propylphenyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomers and racemic mixtures.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
(2R)-2-(4-propylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-4-11-6-8-12(9-7-11)13-5-3-10-14-13/h6-9,13-14H,2-5,10H2,1H3/t13-/m1/s1 |
Clé InChI |
SPAAPXDHWLHAPP-CYBMUJFWSA-N |
SMILES isomérique |
CCCC1=CC=C(C=C1)[C@H]2CCCN2 |
SMILES canonique |
CCCC1=CC=C(C=C1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
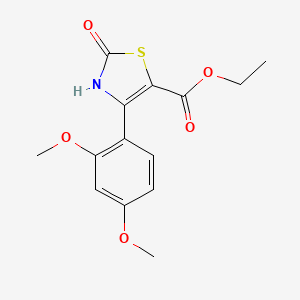

![Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12988440.png)
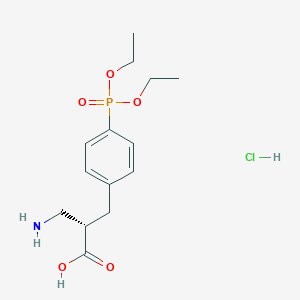
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)
![5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide](/img/structure/B12988465.png)
![tert-Butyl 1-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12988468.png)
![1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)
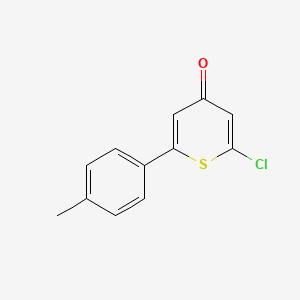
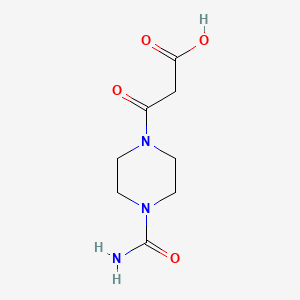
![1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12988498.png)
